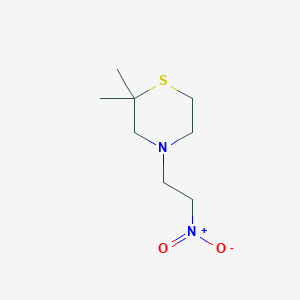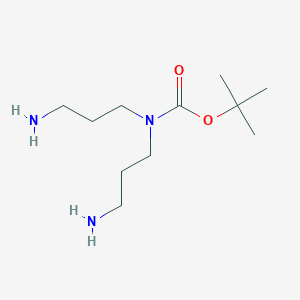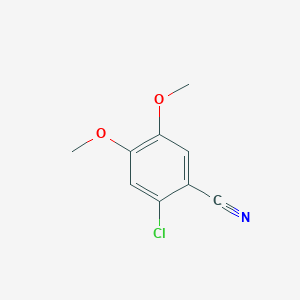
2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine” is a chemical compound with the molecular formula C8H16N2O2S. It contains a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The ring is substituted with a 2-nitroethyl group and two methyl groups .
Physical and Chemical Properties Analysis
Based on the structure, we can infer that the compound is likely to be a solid under standard conditions. The presence of the nitro group might make the compound somewhat polar, which could influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of thiomorpholine derivatives, including 2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine, and their potential antimicrobial activities. One study involved the preparation of thiomorpholine derivatives by nucleophilic substitution reactions, aiming to enhance microbial intracellular concentration and decrease microbial resistance. These newly synthesized compounds were tested for antimicrobial activity, suggesting their application in developing new bioactive molecules with potential safety and efficacy advantages over existing therapeutic agents (Kardile & Kalyane, 2010).
Material Science Applications
In material science, thiomorpholine derivatives have been utilized in the synthesis of hydrogels for selective support materials. A specific study synthesized a novel hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which was used as a selective support material for the preparation of gold nanoparticles. This composite material demonstrated high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of thiomorpholine derivatives in catalytic applications and material science research (Ilgin, Ozay, & Ozay, 2019).
Organic Synthesis and Chemical Characterization
Further research into thiomorpholine derivatives includes their synthesis and chemical characterization. For example, studies on the synthesis and crystal structure of thiomorpholine derivatives highlight the diverse synthetic approaches and structural analyses that contribute to our understanding of their chemical properties. Such research underpins the development of new synthetic methodologies and the exploration of novel compounds with potential applications in various fields of chemistry and biology (Mawad, Pour, Linden, & Heimgartner, 2010).
Biomedical Research
In the context of biomedical research, thiomorpholine derivatives have been explored for their potential applications in medicinal chemistry, including as building blocks for the synthesis of novel compounds with therapeutic potential. Research into bridged bicyclic thiomorpholines, for example, has led to the development of new compounds that may serve as useful building blocks in the design of drugs with improved biological profiles (Walker & Rogier, 2013).
Propriétés
IUPAC Name |
2,2-dimethyl-4-(2-nitroethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-8(2)7-9(5-6-13-8)3-4-10(11)12/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBVQNBNFZBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862651-91-9 |
Source


|
| Record name | 2,2-dimethyl-4-(2-nitroethyl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)

![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)


![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)


![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)





